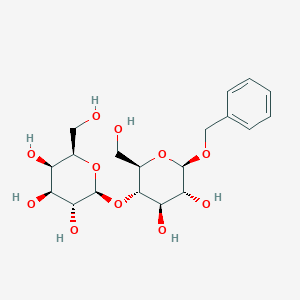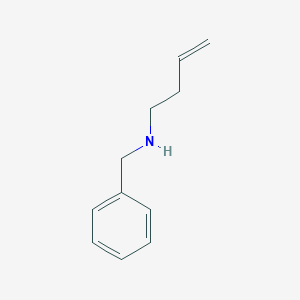
N-benzylbut-3-en-1-amine
概要
説明
N-benzylbut-3-en-1-amine is a chemical compound with diverse applications in scientific research. It’s a colorless to yellow-brown liquid or semi-solid or solid . Its molecular formula is C11H15N .
Molecular Structure Analysis
The molecular structure of N-benzylbut-3-en-1-amine is characterized by a molecular formula of C11H15N . The average mass is 161.243 Da and the monoisotopic mass is 161.120453 Da .Physical And Chemical Properties Analysis
N-benzylbut-3-en-1-amine has a density of 0.9±0.1 g/cm3, a boiling point of 235.7±19.0 °C at 760 mmHg, and a flash point of 98.8±13.6 °C . It has a molar refractivity of 53.0±0.3 cm3, and a molar volume of 175.7±3.0 cm3 . It has one hydrogen bond acceptor and one hydrogen bond donor .科学的研究の応用
Proteomics Research
N-benzylbut-3-en-1-amine: is utilized in proteomics research as a specialty chemical. It plays a role in the study of proteomes and their functions, particularly in the identification and quantification of proteins, understanding their interactions, and determining their functional dynamics .
Functional Carbohydrates Production
This compound is involved in the production of functional carbohydrates. It’s used in the synthesis of rare sugars through isomerases or epimerases, which are crucial for health food industries. The research in this area aims to develop new enzymatic technologies for producing functional carbohydrates that have health benefits .
Nanomedicine
In the field of nanomedicine, N-benzylbut-3-en-1-amine could be a precursor in the synthesis of bioengineered metallic nanoparticles. These nanoparticles have antimicrobial properties and are used to combat microbial infections, offering a new approach to antimicrobial resistance .
Tissue Repair and Restoration
Collagen-based biomaterials, potentially synthesized using N-benzylbut-3-en-1-amine , are applied in tissue repair and restoration. This application is significant in tissue engineering, where collagen serves as a scaffold for cell growth and tissue regeneration .
Enzyme Production
The compound may be used in the production of enzymes that have various applications, including the digestion of unwanted proteins during nucleic acid purification, peptide synthesis, and preparation of Klenow fragments. These enzymes are essential in biotechnological research and industrial applications .
Safety and Hazards
特性
IUPAC Name |
N-benzylbut-3-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-2-3-9-12-10-11-7-5-4-6-8-11/h2,4-8,12H,1,3,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTNEDHBSGFIBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCNCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402421 | |
| Record name | N-Benzylbut-3-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzylbut-3-en-1-amine | |
CAS RN |
17150-62-8 | |
| Record name | N-Benzylbut-3-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9,10-Anthracenedione, 1-amino-2-[4-[(hexahydro-2-oxo-1H-azepin-1-yl)methyl]phenoxy]-4-hydroxy-](/img/structure/B100396.png)
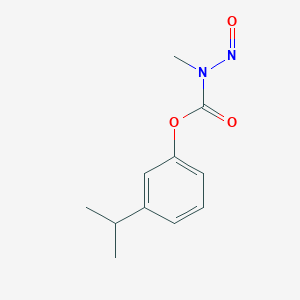
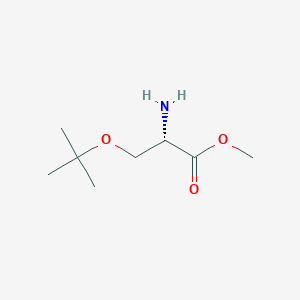
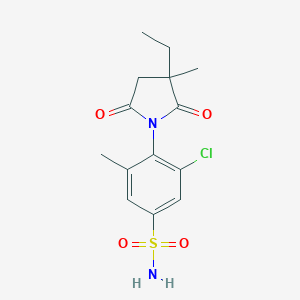


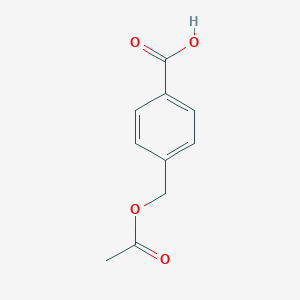
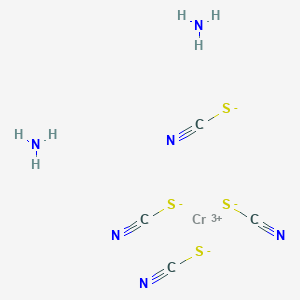


![2-Propenoic acid, 2-[ethyl[(nonafluorobutyl)sulfonyl]amino]ethyl ester](/img/structure/B100422.png)

![methyl 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B100425.png)
